(1-Diazo-2-methylpropyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
83922-78-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
(1-diazo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
YULHPYSZQNDTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies for 1 Diazo 2 Methylpropyl Benzene and Analogs
Diazo Transfer Methodologies for Carbon-Nitrogen Bond Formation
Diazo transfer reactions are a cornerstone in the synthesis of diazo compounds. These methods involve the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to a suitable carbon nucleophile. However, the direct diazo transfer to simple, unactivated ketones like isobutyrophenone (B147066), the precursor to (1-Diazo-2-methylpropyl)benzene, is often inefficient. orgsyn.orgchem-station.com To overcome this, strategies involving the activation of the ketone are frequently employed.
Optimization of Sulfonyl Azide Reagents for Efficient Diazo Transfer
The choice of the sulfonyl azide reagent is critical for a successful diazo transfer. While tosyl azide (TsN₃) has been a traditional choice, its potential explosiveness has led to the development of safer and more efficient alternatives. organic-chemistry.org For the synthesis of diazo ketones, reagents such as p-acetamidobenzenesulfonyl azide and methanesulfonyl azide (mesyl azide) are often preferred. orgsyn.orgorganic-chemistry.org The use of p-nitrobenzenesulfonyl azide has also been shown to favor diazo transfer in certain cases. orgsyn.org
More recent advancements have introduced even safer and more practical reagents. Imidazole-1-sulfonyl azide hydrochloride and its more stable hydrogen sulfate (B86663) salt are valuable for diazo transfer reactions. organic-chemistry.org Polymer-supported benzenesulfonyl azide offers advantages in terms of safety and ease of product isolation. organic-chemistry.org For less reactive monocarbonyl substrates, a "sulfonyl-azide-free" (SAFE) protocol has been developed, which involves in situ generation of the diazo transfer reagent. nih.gov
A comparison of various sulfonyl azide reagents for diazo transfer reactions is presented in Table 1.
Table 1: Comparison of Sulfonyl Azide Reagents for Diazo Transfer
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Tosyl Azide (TsN₃) | Readily available, effective for activated methylenes. organic-chemistry.org | Potentially explosive. organic-chemistry.org |
| Methanesulfonyl Azide (MsN₃) | Allows for easier purification in some cases. orgsyn.org | Still carries explosion risk. |
| p-Nitrobenzenesulfonyl Azide | Can favor diazo transfer over azide formation. orgsyn.org | |
| Imidazole-1-sulfonyl Azide Salts | Safer, crystalline, and stable. organic-chemistry.org | |
| Polymer-supported Benzenesulfonyl Azide | Improved safety, easy product isolation. organic-chemistry.org | |
| 'SAFE' Protocol Reagents | Avoids handling of potentially explosive sulfonyl azides. nih.gov | Requires in situ generation. |
Considerations of Reaction Conditions and Catalyst Systems in Diazo Transfer
The reaction conditions for diazo transfer are highly dependent on the substrate and the chosen reagent. The process is typically base-promoted, with the base facilitating the formation of an enolate from the carbonyl compound, which then attacks the sulfonyl azide. wikipedia.org For the synthesis of α-diazo ketones from simple ketones, a two-step "deformylative diazo transfer" strategy, pioneered by Regitz, is often necessary. This involves formylation of the ketone prior to the diazo transfer step. orgsyn.orgchem-station.com An alternative activation strategy involves trifluoroacetylation of the ketone. orgsyn.org
The choice of solvent can also significantly influence the reaction outcome. While aprotic solvents are common, the use of protic solvents like ethanol (B145695) has been reported to be optimal in certain amine-catalyzed diazo transfer reactions. wikipedia.org
Approaches from Hydrazone Derivatives and N-Nitrosation
An alternative and often more direct route to this compound involves the oxidation of the corresponding hydrazone, isobutyrophenone hydrazone. This method circumvents the need for ketone activation required in many diazo transfer protocols. The oxidation of hydrazones to diazo compounds can be achieved using a variety of oxidizing agents, including mercuric oxide, manganese dioxide, and lead tetraacetate. google.com However, these reagents are often toxic and generate significant waste.
A prominent method for generating diazo compounds from hydrazones is the Bamford-Stevens reaction. wikipedia.orgadichemistry.comorganic-chemistry.orgjk-sci.com This reaction involves the treatment of a tosylhydrazone with a strong base. The choice of solvent is crucial in this reaction; aprotic solvents typically favor the formation of the diazoalkane, while protic solvents can lead to the formation of carbenium ions and subsequent rearrangement products. adichemistry.com The initial step in the Bamford-Stevens reaction is the formation of the diazo compound, which can sometimes be isolated. adichemistry.comorganic-chemistry.org
N-nitrosation of N-alkyl-N-nitroso compounds is another established method for the synthesis of diazoalkanes, though it is less commonly employed for compounds like this compound due to the potential instability and carcinogenicity of the precursors. google.com
Green Chemistry Principles in Diazoalkane Synthesis
The application of green chemistry principles to the synthesis of diazoalkanes aims to reduce hazards, improve efficiency, and minimize environmental impact.
Atom Economy and Reaction Efficiency Assessment
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in incorporating atoms from the reactants into the final product. Addition and rearrangement reactions generally have high atom economy. In the context of synthesizing this compound, the oxidation of isobutyrophenone hydrazone is generally more atom-economical than the deformylative diazo transfer, which involves the introduction and subsequent loss of a formyl group.
Sustainable Solvent Selection and Process Intensification
The choice of solvent is a critical aspect of green synthesis. Traditional solvents like chlorinated hydrocarbons are being replaced by more environmentally benign alternatives. Water is an ideal green solvent, and its use in catalyst-free, three-component reactions to form 1,4-diketones highlights its potential. rsc.org For reactions requiring organic solvents, options like ethanol and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener choices.
Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. rsc.org This can be achieved through the use of continuous flow reactors, which can be particularly advantageous for handling potentially hazardous reagents like diazo compounds.
Metal-Free and Organocatalytic Approaches to Diazo Compound Synthesis
The development of synthetic methodologies that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and biocompatible processes. In the context of diazo compound synthesis, metal-free and organocatalytic approaches have emerged as powerful alternatives to traditional metal-catalyzed methods, which often rely on expensive and potentially toxic heavy metals like mercury, lead, or rhodium. These newer strategies typically revolve around the oxidation of hydrazones or the activation of suitable precursors through non-metallic reagents or organic catalysts.
A primary metal-free pathway to diazo compounds involves the dehydrogenation of hydrazones. organic-chemistry.org This transformation can be accomplished using a variety of non-metallic oxidants. For instance, "activated" dimethyl sulfoxide (B87167) (DMSO) has been shown to be an efficient reagent for the dehydrogenation of hydrazones to their corresponding diazo compounds at low temperatures (-78°C). organic-chemistry.org This method is advantageous as it often allows for simple filtration to obtain pure solutions of the diazo products, which can be used directly in subsequent reactions. organic-chemistry.org
Another innovative metal-free technique is the electrochemical oxidation of hydrazones. This method provides diazo compounds in very high yields and circumvents the need for harsh and toxic chemical oxidants. organic-chemistry.org The process is noted for its operational simplicity, mild reaction conditions, and high electron efficiency, making it an attractive green chemistry approach. organic-chemistry.org
Organocatalysis offers a distinct set of strategies for synthesizing diazo compounds and their derivatives, often employing small organic molecules like Brønsted or Lewis acids to catalyze the reactions. An example is the efficient diastereoselective synthesis of complex molecules containing a diazo group using a Brønsted acid catalyst. acs.org In one such strategy, 2-aminoaryl N-monosubstituted hydrazones react with 2-oxo-3-butenoates under Brønsted acid catalysis to yield (E)-diazoaryl-benzo[b]azepine derivatives with excellent yields and high diastereoselectivities. acs.org This highlights the ability of organocatalysts to control stereochemistry in reactions involving diazo precursors.
Furthermore, the use of N-tosylhydrazones as stable precursors for the in-situ generation of diazo compounds is a cornerstone of many metal-free synthetic protocols. A notable example is a visible-light-promoted, metal-free strategy for N–H insertion reactions. rsc.org In this approach, N-tosylhydrazones serve as donor/donor diazo precursors, which can couple with a wide range of amines and other nucleophiles without the need for a metal catalyst. rsc.org This method is particularly valuable as it overcomes challenges associated with the instability of certain diazo compounds and undesired side reactions often observed in metal-catalyzed systems. rsc.org
The table below summarizes key features of selected metal-free and organocatalytic approaches to diazo compound synthesis.
| Method Type | Precursor | Reagents / Catalyst | Key Features |
| Metal-Free Oxidation | Hydrazone | "Activated" Dimethyl Sulfoxide (DMSO) | Low temperature (-78°C); provides pure diazo solutions via filtration. organic-chemistry.org |
| Metal-Free Oxidation | Hydrazone | Electrochemical Synthesis | Avoids toxic chemical oxidants; high yields and electron efficiency. organic-chemistry.org |
| Organocatalysis | 2-Aminoaryl N-monosubstituted hydrazone | Brønsted Acid | High diastereoselectivity in the synthesis of complex heterocyclic structures. acs.org |
| Metal-Free Precursor Activation | N-Tosylhydrazone | Visible Light | Generates diazo species in situ for coupling with various nucleophiles; avoids metal catalysts. rsc.org |
Mechanistic Investigations of 1 Diazo 2 Methylpropyl Benzene Reactivity
Pathways for Carbene Generation from Diazoalkanes
Diazo compounds, such as (1-Diazo-2-methylpropyl)benzene, are well-known precursors for the generation of carbenes, which are highly reactive intermediates containing a neutral carbon atom with a valence of two and two unshared valence electrons. wikipedia.org The generation of carbenes from diazoalkanes can be achieved through several methods, primarily involving thermal, photochemical, or metal-catalyzed decomposition. libretexts.org
Thermal and Photochemical Decomposition Mechanisms
The decomposition of diazoalkanes can be induced by heat or light, leading to the extrusion of molecular nitrogen (N₂) and the formation of a carbene. libretexts.org This process is a common and preferred method for generating carbenes. acs.org In the case of this compound, thermal or photochemical treatment would result in the formation of (1-phenyl-2-methylpropyl)carbene and nitrogen gas.
The electronic structure of the resulting carbene, whether it is a singlet or a triplet, can be influenced by the mode of decomposition. Direct photolysis often leads to the formation of singlet carbenes, which typically have an sp² hybridized carbene carbon and a vacant p-orbital. wikipedia.org Triplet carbenes, which are diradicals, are also possible and can be favored under certain conditions, such as in the presence of a photosensitizer. bohrium.comresearchgate.net The spin state of the carbene is crucial as it dictates its subsequent reactivity. wikipedia.org For instance, singlet carbene additions are generally stereospecific, while triplet carbene additions are stereoselective. wikipedia.org
The reactivity of the generated carbene is also subject to competing rearrangement pathways. For carbenes with adjacent C-H bonds, intramolecular C-H insertion to form an alkene is a potential side reaction. libretexts.org In the case of (1-phenyl-2-methylpropyl)carbene, a 1,2-hydride shift or a 1,2-alkyl shift could also occur, leading to the formation of stable alkenes. The migratory aptitude generally follows the order: H > aryl ≥ alkyl. wikipedia.org
Transition Metal-Catalyzed Decomposition and Carbene Equivalents
Transition metal catalysts, such as complexes of rhodium (Rh) and copper (Cu), are widely used to promote the decomposition of diazo compounds under milder conditions than thermal or photochemical methods. libretexts.orgacs.org This catalytic process involves the formation of a metal-carbene intermediate, also known as a carbenoid. acs.org These carbenoids exhibit reactivity that is similar to free carbenes but often with enhanced selectivity. acs.org
The reaction of this compound with a transition metal catalyst, for example, a rhodium(II) carboxylate, would generate a rhodium-carbenoid intermediate. This species is electrophilic in nature and can transfer the carbene fragment to a variety of substrates. wikipedia.org The use of metal catalysts can often suppress undesired side reactions, such as the Wolff rearrangement in α-diazocarbonyl compounds, and provide greater control over the chemo-, regio-, and stereoselectivity of the subsequent transformations. libretexts.orgwikipedia.org
Cycloaddition Reactions Involving the Diazo Moiety
Diazoalkanes are versatile 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, which are typically alkenes or alkynes. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic compounds. wikipedia.org For this compound, the diazo group can react with a suitable dipolarophile to form pyrazoline or pyrazole (B372694) derivatives. wikipedia.org
Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions
The regio- and stereoselectivity of 1,3-dipolar cycloadditions are governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. wikipedia.org In the reaction of an unsymmetrical diazoalkane like this compound with an unsymmetrical dipolarophile, two regioisomers are possible. The regiochemical outcome is determined by the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa.
Generally, the terminal nitrogen of the diazoalkane is the nucleophilic center and will attack the most electrophilic carbon of the dipolarophile. For example, in the reaction of diazomethane (B1218177) with electron-deficient alkenes like acrylates, the terminal nitrogen atom bonds exclusively to the β-carbon of the acrylate. wikipedia.org The stereochemistry of the dipolarophile is typically retained in the product, as the reaction proceeds through a concerted, stereospecific syn-addition pathway. wikipedia.org
Table 1: Factors Influencing Regio- and Stereoselectivity in 1,3-Dipolar Cycloadditions
| Factor | Influence on Selectivity | Example |
| Electronic Effects | The interaction between the HOMO of the diazoalkane and the LUMO of the dipolarophile (or vice versa) determines the regioselectivity. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the diazoalkane can influence the orbital energies and thus the regiochemical outcome. | In the reaction of diazomethane with methyl acrylate, the terminal nitrogen of diazomethane attacks the β-carbon of the acrylate, leading to a specific regioisomer. wikipedia.org |
| Steric Effects | Bulky substituents on either the diazoalkane or the dipolarophile can hinder the approach of the reactants, favoring the formation of the less sterically congested regioisomer. | The presence of the bulky isopropyl and phenyl groups in this compound would likely influence the regioselectivity in its reactions with substituted alkenes. |
| Stereospecificity | 1,3-dipolar cycloadditions are typically concerted and stereospecific. The stereochemistry of the dipolarophile is preserved in the cycloadduct. | The reaction of a diazoalkane with a cis-alkene yields a syn-substituted pyrazoline, while a trans-alkene gives the anti-substituted product. wikipedia.org |
| Catalysis | The use of catalysts, such as copper in the azide-alkyne "click" reaction, can dramatically increase the reaction rate and control the regioselectivity. youtube.com | While less common for simple diazoalkane cycloadditions, catalysis can play a role in related transformations. |
Intramolecular Cyclization Pathways
The carbene generated from the decomposition of this compound can undergo intramolecular reactions. A common pathway is the insertion of the carbene into a C-H bond. Given the structure of (1-phenyl-2-methylpropyl)carbene, several intramolecular C-H insertion products are possible, leading to the formation of cyclopropane (B1198618) or other cyclic structures. For instance, insertion into a C-H bond of the isopropyl group would lead to a substituted cyclopropane.
Another significant intramolecular pathway is the cyclization involving the aromatic ring. The carbene can add to the benzene (B151609) ring to form a bicyclic intermediate, which can then rearrange. For example, phenylcarbene is known to rearrange to fulvenallene and cyanocyclopentadiene. acs.org The phenyl group in (1-phenyl-2-methylpropyl)carbene provides a site for such intramolecular reactions, potentially leading to the formation of substituted benzocyclobutenes or other ring-expanded products. Intramolecular reactions of this type are powerful methods for the construction of complex polycyclic systems. ucl.ac.uk
Role of the Diazo Group as a Synthetic Equivalent
The diazo group is a versatile functional group in organic synthesis, serving as a synthetic equivalent for several key reactive species and enabling a wide range of transformations. nih.gov Its primary role is as a precursor to carbenes and carbenoids, which are central to many carbon-carbon bond-forming reactions, including cyclopropanation, C-H insertion, and rearrangement reactions. acs.org
Furthermore, the diazo group itself can act as a nucleophile or a 1,3-dipole. In its capacity as a 1,3-dipole, it allows for the construction of five-membered nitrogen-containing heterocycles through cycloaddition reactions. wikipedia.org The diazo group can also be involved in reactions where it is replaced by other functional groups. For instance, in the context of diazonium salts, the N₂ group is an excellent leaving group and can be substituted by a variety of nucleophiles. youtube.comyoutube.com
Table 2: Synthetic Equivalents of the Diazo Group in this compound
| Synthetic Equivalent | Generating Conditions | Subsequent Reactions |
| Carbene | Thermal or photochemical decomposition libretexts.org | Cyclopropanation, C-H insertion, Wolff rearrangement (for α-diazocarbonyls), dimerization. libretexts.orgwikipedia.org |
| Metal-Carbenoid | Transition metal catalysis (e.g., Rh, Cu) acs.org | Highly selective cyclopropanation, C-H insertion, and other carbene transfer reactions. libretexts.orgacs.org |
| 1,3-Dipole | Inherent property of the diazo group | 1,3-Dipolar cycloaddition with alkenes and alkynes to form pyrazolines and pyrazoles. wikipedia.orgwikipedia.org |
| Nucleophile | The carbon atom of the diazo group can act as a nucleophile. | Attack on electrophiles, such as aldehydes and ketones. |
| Leaving Group (as N₂) | Protonation or reaction with a Lewis acid, followed by loss of N₂. | Formation of a carbocation, which can undergo rearrangement, elimination, or nucleophilic attack. |
Intramolecular Rearrangements and Their Mechanistic Elucidation
The reactivity of this compound, particularly after its decomposition to the corresponding carbene, is characterized by a propensity for intramolecular rearrangements. Upon photolytic, thermal, or metal-catalyzed activation, the diazo compound extrudes molecular nitrogen to generate a highly reactive carbene intermediate: phenyl(isopropyl)carbene. This carbene can then undergo rapid intramolecular reactions, primarily 1,2-rearrangements (1,2-hydride or 1,2-alkyl shifts), which are often in competition with intermolecular reactions such as C-H insertion or cyclopropanation. acs.orglongdom.org
The mechanistic elucidation of these rearrangements reveals a competition between two primary pathways:
1,2-Hydride Shift: The migration of a hydrogen atom from the isopropyl group's tertiary carbon to the carbenic center. This rearrangement leads to the formation of 2-methyl-1-phenyl-1-propene.
1,2-Methyl Shift: The migration of one of the methyl groups from the isopropyl moiety to the carbenic center. This process results in the formation of 1,1-dimethyl-2-phenylethene.
Studies on analogous alkyl-substituted diazo compounds indicate that 1,2-hydrogen shifts are generally favored over 1,2-carbon rearrangements. acs.org The relative migratory aptitude (H > alkyl) is a well-established principle in carbene chemistry. The transition state for the 1,2-hydride shift is typically lower in energy than that for the alkyl shift. Theoretical calculations, such as those using Ab initio methods, support that activation energies for 1,2-shifts are significant but that the barrier for hydrogen migration is qualitatively lower than for methyl migration. acs.org
The reaction conditions can influence the product distribution. For instance, photochemical activation of related alkyl-substituted diazoacetates has shown a predominance for the 1,2-hydrogen rearrangement product. acs.org The choice of metal catalyst in decomposition reactions can also influence the pathway by altering the nature and reactivity of the carbene or carbenoid intermediate.
| Migrating Group | Rearrangement Type | Product | General Preference |
|---|---|---|---|
| Hydride (-H) | 1,2-Hydride Shift | 2-Methyl-1-phenyl-1-propene | Favored |
| Methyl (-CH3) | 1,2-Methyl Shift | 1,1-Dimethyl-2-phenylethene | Disfavored |
Electronic and Steric Influence of Aryl and Alkyl Substituents on Reaction Mechanisms
The reactivity of this compound is profoundly influenced by the electronic properties of substituents on the aryl ring and the steric demands of both the aryl and alkyl portions of the molecule. cambridge.orgnih.gov These factors determine the stability of the diazo compound, the rate and mechanism of carbene formation, and the selectivity of subsequent reactions.
The electronic influence of substituents on the phenyl ring of this compound can be quantitatively assessed using linear free-energy relationships, most notably the Hammett equation. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. wikipedia.org The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.orgutexas.edu
For reactions involving diazo compounds, substituents on the aryl ring can exert significant control. nih.gov
Electron-Withdrawing Groups (EWGs; positive σ values): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density on the diazo carbon. This has a stabilizing effect on the diazo compound itself by delocalizing the negative charge from the α-carbon. nih.gov However, in reactions where the diazo compound acts as a nucleophile, EWGs decrease its reactivity. Conversely, in carbene-generating reactions, EWGs can facilitate the departure of the dinitrogen group and influence the electrophilicity of the resulting carbene. For instance, in reactions like S-H carbene insertion, Hammett correlations have been observed, indicating a dependence on the electronic nature of the aryl substituent. researchgate.net
Electron-Donating Groups (EDGs; negative σ values): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density at the reaction center. This destabilizes the diazo compound but increases its nucleophilicity. nih.gov In carbene-forming reactions, EDGs can affect the rate and subsequent reactivity of the carbene. Studies on aryl diazoacetates have shown that the electronic character of the phenyl ring can influence product formation, although in some C-H insertion reactions, the yields were found to be comparable across a range of electronically diverse substituents. acs.org
The magnitude of the reaction constant (ρ) provides insight into the mechanism. A large ρ value signifies high sensitivity to substituent effects and often indicates the development of significant charge in the transition state. cambridge.orgutexas.edu For example, a reaction with a large positive ρ value is accelerated by electron-withdrawing groups, suggesting that a negative charge is being built up or a positive charge is being dissipated during the rate-determining step. wikipedia.org
| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Diazo Compound Stability | Predicted Effect on Nucleophilicity |
|---|---|---|---|---|
| -OCH₃ | -0.27 | Electron-Donating | Decrease | Increase |
| -CH₃ | -0.17 | Electron-Donating | Decrease | Increase |
| -H | 0.00 | Reference | Reference | Reference |
| -Cl | +0.23 | Electron-Withdrawing | Increase | Decrease |
| -CN | +0.66 | Electron-Withdrawing | Increase | Decrease |
| -NO₂ | +0.78 | Electron-Withdrawing | Increase | Decrease |
The stereochemical outcome of reactions involving the carbene generated from this compound is heavily influenced by steric factors and the conformational preferences of the molecule. The bulky isopropyl group adjacent to the carbenic center imposes significant steric hindrance, which plays a critical role in controlling the facial selectivity of intermolecular reactions. numberanalytics.com
Conformational Analysis: Free rotation around the single bond connecting the phenyl ring and the diazo-carbon, as well as the bond between the diazo-carbon and the isopropyl group, leads to various possible conformations. The preferred conformation will be one that minimizes steric strain between the bulky phenyl and isopropyl groups. This steric hindrance can restrict the approach of reactants. numberanalytics.com For instance, in dirhodium-catalyzed reactions, the approach of a substrate to the transient rhodium carbene intermediate can be sterically biased by substituents on the diazo compound. acs.org
Stereochemical Control: In reactions like cyclopropanation of an alkene, the carbene can add to the double bond from different faces, potentially leading to diastereomers. The presence of the bulky isopropyl group and any ortho-substituents on the phenyl ring will sterically direct the incoming alkene to approach from the less hindered face of the carbene, thereby exerting stereochemical control. youtube.com While para- and meta-substituted aryldiazoacetates are often well-tolerated in catalytic reactions, ortho-substituted variants can be ineffective due to steric hindrance around the reactive center. acs.org The steric bulk of the directing group can create a strong preference for one product over another, for example, favoring a para-product over an ortho-product in electrophilic aromatic substitution due to reduced steric hindrance. youtube.com
Synthetic Utility and Transformative Reactions
Carbene Insertion and Cyclopropanation Reactions
The generation of a carbene from (1-Diazo-2-methylpropyl)benzene opens up pathways for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Carbene insertion into carbon-hydrogen (C-H) and heteroatom-hydrogen (X-H, where X = N, O, S, Si, etc.) bonds is a direct and atom-economical method for functionalization. nih.govacs.org For α-alkyl-α-diazo compounds like this compound, these reactions must compete with potential side reactions, most notably β-hydride migration. nih.gov
C-H Insertion: The insertion of a carbene into a C-H bond creates a new C-C bond. Dirhodium(II) carboxylates are common catalysts for these transformations. researchgate.net For instance, studies on α-alkyl-α-diazoacetates have shown that intermolecular C-H insertion into substrates like 1,4-cyclohexadiene (B1204751) can be achieved, although yields can be affected by the steric bulk of the alkyl group and the choice of catalyst. nih.gov Hashimoto and coworkers demonstrated that while α-diazopropionates react with 1,4-cyclohexadiene with good selectivity, bulkier α-diazobutanoates favor β-hydride migration. nih.gov This suggests that the isopropyl group in the carbene derived from this compound would present a significant challenge, requiring careful optimization of catalysts to favor the desired C-H insertion. nih.gov
X-H Insertion: Insertion into X-H bonds is generally more facile than C-H insertion and is a powerful tool for forming C-N, C-O, and C-S bonds. acs.org The reaction involves the attack of a heteroatom's lone pair on the metal carbene. A variety of metals, including rhodium, copper, and iridium, can catalyze these insertions. acs.org For example, iridium catalysts have been shown to be effective for the N-H insertion of diazomalonates into a wide range of aliphatic and aromatic amines. acs.org Similarly, rhodium(II) acetate (B1210297) is known to catalyze the S-H insertion of α-diazoketones into thiophenol. nih.gov It is expected that this compound would readily undergo such X-H insertions.
Table 1: Examples of Metal-Catalyzed Intermolecular Insertion Reactions with Analogous Diazo Compounds
| Diazo Compound | Substrate | Catalyst | Reaction Type | Product Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-diazopropanoate | 1,4-Cyclohexadiene | Rh₂(S-PTTL)₄ | C-H Insertion | 51 | nih.gov |
| Ethyl 2-diazobutanoate | 1,4-Cyclohexadiene | Rh₂(S-PTTL)₄ | C-H Insertion | 20 | nih.gov |
| Diethyl diazomalonate | Aniline | [Ir(cod)Cl]₂ | N-H Insertion | 91 | acs.org |
The addition of carbenes to alkenes to form cyclopropanes is a fundamental and powerful reaction. Controlling the stereochemistry of the newly formed cyclopropane (B1198618) ring is a key objective. rsc.org The use of chiral catalysts, particularly dirhodium and ruthenium complexes, has enabled highly stereoselective cyclopropanation reactions. rsc.org
For donor/acceptor-substituted diazo compounds, high levels of diastereoselectivity are often achieved. However, for unstabilized diazoalkanes like this compound, achieving high stereocontrol can be more challenging. Recent developments have shown that palladium catalysts can achieve high regioselectivity in the cyclopropanation of substituted dienes, although diastereoselectivity may be low. nih.gov In contrast, ruthenium-based chiral catalysts have been successfully employed for the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins, affording excellent diastereoselectivities and enantioselectivities. rsc.org
In the context of this compound, the reaction with an alkene like styrene (B11656) would generate a cyclopropane with two new stereocenters. The choice of a suitable chiral catalyst would be crucial to control the relative (cis/trans) and absolute stereochemistry of the product. Palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane has been shown to proceed with excellent stereocontrol, exclusively forming the anti diastereomer. nih.gov This suggests that with proper catalyst design, high stereoselectivity could be achievable.
Table 2: Examples of Stereoselective Cyclopropanation with Analogous Diazo Compounds
| Diazo Compound | Alkene | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Methoxy-N-methyl-2-diazo-3-phenylpropanamide | Styrene | Chiral Ru(II)-Amm-Pheox | 98:2 | 95 | 98 | rsc.org |
| Ethyl diazoacetate | 2-Methyl-1,3-butadiene | Pd(OAc)₂/dppf | 1.8:1 (trans:cis) | - | 84 | nih.gov |
Heterocycle Synthesis via Diazo Compound Reactivity
Diazo compounds are versatile building blocks for the synthesis of a wide array of heterocyclic systems. rsc.org The carbene intermediate can engage in cycloadditions, annulations, or insertion/cyclization cascades to construct nitrogen- and oxygen-containing rings. rsc.org
The reactivity of diazo compounds provides numerous pathways to nitrogen heterocycles. Rhodium(III)-catalyzed C-H activation followed by annulation with diazo compounds has emerged as a powerful strategy for synthesizing diverse N-heterocycles like indoles, isoquinolines, and carbazoles. rsc.org For example, various substituted isoquinolones can be prepared efficiently through this tandem methodology. rsc.org
Another approach involves the reaction of diazo compounds with other nitrogen-containing molecules. The reaction of diazo compounds with nitriles or imines can lead to the formation of triazoles or aziridines, respectively, which can be further transformed. While many examples utilize stabilized diazo compounds, the principles extend to unstabilized analogues. The synthesis of pyrazoles from diethyl (1-diazo-2-oxopropyl)phosphonate demonstrates the utility of diazo compounds in forming five-membered nitrogen heterocycles. orgsyn.org
Oxygen-containing heterocycles can also be accessed using diazo chemistry. A prominent method involves the intramolecular C-H insertion of a carbene. For example, a diazo compound tethered to an appropriate alkyl chain can undergo rhodium-catalyzed intramolecular C-H insertion to form tetrahydrofurans or tetrahydropyrans. Taber and coworkers established that intramolecular C-H insertion can effectively compete with β-hydride migration, particularly when using specific rhodium catalysts. nih.gov
Furthermore, the reaction of carbenes with carbonyl compounds can generate carbonyl ylides. These reactive intermediates can then undergo [3+2] cycloaddition reactions with dipolarophiles to furnish five-membered oxygen-containing heterocycles. Padwa demonstrated that intramolecular carbonyl ylide formation is a viable pathway that proceeds in preference to β-hydride migration. nih.gov
Metal-Catalyzed Coupling and Functionalization
In recent years, diazo compounds have been utilized as versatile coupling partners in transition-metal-catalyzed cross-coupling reactions. acs.org This strategy typically involves the formation of a metal carbene, which then undergoes migratory insertion into a metal-carbon bond, forging a new C-C bond. acs.orgacs.org A wide range of metals, including palladium, copper, nickel, and rhodium, have been shown to be effective catalysts for these transformations. acs.org
The general mechanism involves the generation of an organometallic species (e.g., R-Pd-X) via oxidative addition. This species then reacts with the diazo compound to form a palladium carbene intermediate. Subsequent migratory insertion of the carbene into the R-Pd bond, followed by further reaction steps, yields the cross-coupled product. acs.org This methodology has been applied to form both C-C single and C=C double bonds. acs.org
For a compound like this compound, this would allow the coupling of the phenyl(isopropyl)methyl fragment with various organic halides or other coupling partners. While many studies focus on diazoesters, the use of unstabilized diazoalkanes generated in situ from sources like N-tosylhydrazones is also well-established, expanding the scope of accessible structures. acs.orgacs.org
Photoredox Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In this context, diazo compounds can be engaged in radical-mediated processes. While specific examples involving this compound are not reported, the general mechanism would likely involve the single-electron reduction of the diazo compound by an excited photocatalyst. This would generate a radical anion, which could then collapse to form a secondary alkyl radical and dinitrogen. This alkyl radical is a key intermediate for bond formations.
For instance, in a hypothetical reaction, the photolytically generated 1-phenyl-2-methylpropyl radical could be trapped by a suitable coupling partner, such as an activated alkene or a heteroaromatic system, to form a new carbon-carbon bond. Similarly, for carbon-heteroatom bond formation, this radical could be intercepted by sources of heteroatoms, like sulfonyl chlorides or phosphites, to forge new carbon-sulfur or carbon-phosphorus bonds, respectively. The efficiency and selectivity of such reactions would be highly dependent on the choice of photocatalyst, solvent, and additives.
Dual Catalytic Systems Leveraging Diazo Intermediates
Dual catalytic systems, which combine two distinct catalytic cycles, offer unique opportunities for novel bond constructions that are not accessible through a single catalyst. A common strategy involves the merger of photoredox catalysis with transition metal catalysis. In such a system, a diazo compound like this compound could serve as a source of a carbene or a radical that enters a transition metal catalytic cycle.
A plausible, though currently undocumented, dual catalytic cycle for this compound could involve its reaction with a low-valent transition metal complex (e.g., nickel or copper) to form a metal-carbene intermediate. This intermediate could then participate in various transformations, such as cyclopropanation of an olefin. Concurrently, a photoredox cycle could be employed to regenerate the active state of the transition metal catalyst or to activate a second substrate that then reacts with the metal-carbene species. The interplay between the two catalytic cycles allows for fine-tuning of reactivity and selectivity.
Alkyl and Aryl Group Transfer Reactions
Diazo compounds are not typically direct reagents for alkyl or aryl group transfer in the same manner as organometallic reagents. However, the carbene or radical intermediates generated from them can participate in reactions that result in the net transfer of the alkyl or aryl moiety.
For alkyl group transfer , the 1-phenyl-2-methylpropyl group from this compound could be transferred to a substrate via a carbene insertion reaction. For example, the carbene could insert into a C-H bond of an alkane or an O-H bond of an alcohol, effectively transferring the secondary alkyl group to the substrate. These reactions are often catalyzed by rhodium or copper complexes.
Aryl group transfer directly from this compound is not a characteristic reaction. The phenyl group is attached to the diazo-bearing carbon, and the typical reactivity involves the chemistry of this diazo-carbon center. However, rearrangements of the intermediate carbene or subsequent reactions could potentially lead to products where the phenyl group has migrated. For instance, under certain conditions, a 1,2-hydride or 1,2-phenyl shift could occur in the carbene intermediate, leading to different isomeric products.
Advanced Characterization and Theoretical Modeling
Spectroscopic Analysis for Structural and Electronic Elucidation
Spectroscopic analysis is fundamental to the characterization of (1-Diazo-2-methylpropyl)benzene, offering insights into its molecular framework, functional groups, and electronic behavior.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. libretexts.orgmdpi.com
In the ¹H NMR spectrum, the aromatic protons on the phenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm. libretexts.orglibretexts.org The single proton attached to the carbon bearing the diazo group (the α-proton) is anticipated to have a characteristic chemical shift influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. organicchemistrydata.orgmsu.edu The protons of the isopropyl group will present as a multiplet for the CH group and one or more signals for the two diastereotopic methyl groups. youtube.com
The ¹³C NMR spectrum shows a wider chemical shift range, allowing for the resolution of each unique carbon atom. libretexts.orgcompoundchem.com The carbon atom bonded to the diazo group is expected to be significantly deshielded. libretexts.orgyoutube.com Aromatic carbons resonate in the typical 125-150 ppm range, while the aliphatic carbons of the isopropyl group appear in the upfield region. libretexts.orgoregonstate.edu Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and confirm the connectivity through one-bond and multiple-bond correlations.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic H | 7.20 - 7.40 | m | Aromatic C (Substituted) | 135 - 140 |
| α-H (CH-N₂) | ~4.5 - 5.0 | d | Aromatic C | 125 - 130 |
| Isopropyl CH | ~2.5 - 3.0 | m | α-C (C-N₂) | 60 - 70 |
| Isopropyl CH₃ | ~1.0 - 1.2 | d | Isopropyl CH | 30 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within the molecule. pressbooks.pubmsu.edu The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching of the diazo group (N≡N). This band typically appears in the range of 2050-2150 cm⁻¹. escholarship.orglibretexts.org
Other key vibrational modes include the aromatic C-H stretching vibrations, which are observed above 3000 cm⁻¹, and the aliphatic C-H stretching from the isopropyl group, appearing just below 3000 cm⁻¹. msu.edulibretexts.org The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected to produce sharp bands around 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region. pressbooks.pub Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the non-polar C=C and N≡N bonds.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N≡N Stretch | Diazo | 2050 - 2150 | Strong, Sharp |
| C-H Stretch (Aromatic) | sp² C-H | 3010 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | sp³ C-H | 2870 - 2960 | Medium to Strong |
| C=C Stretch (Aromatic Ring) | Aromatic | ~1600 and 1450-1500 | Medium, Sharp |
| C-H Bend (Aliphatic) | sp³ C-H | 1370 - 1470 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of this compound and offers significant structural information through analysis of its fragmentation patterns. researchgate.net In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) would be observed, confirming the compound's molecular formula.
The most characteristic initial fragmentation step for a diazo compound is the loss of a stable dinitrogen molecule (N₂), resulting in a prominent peak at M-28. youtube.comnih.gov The resulting carbocation, [(C₆H₅)CHCH(CH₃)₂]⁺, would then undergo further fragmentation. Common subsequent fragmentation pathways for alkylbenzenes include the formation of a tropylium (B1234903) ion (m/z 91) through rearrangement and cleavage, and the loss of alkyl fragments. youtube.comlibretexts.org The phenyl cation (m/z 77) is another characteristic fragment. echemi.comnih.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 174 | [C₁₀H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 146 | [C₁₀H₁₂]⁺ | Loss of N₂ |
| 105 | [C₈H₉]⁺ | Loss of C₃H₇ from M-28 |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | Loss of acetylene (B1199291) from phenyl cation |
Electronic Absorption Spectroscopy (UV/Visible) for Conjugation and Chromophore Properties
UV/Visible spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the aromatic ring and the n → π* transition of the diazo group. organicchemistrydata.org The benzene ring itself exhibits characteristic absorptions, often referred to as the E- and B-bands. organicchemistrydata.org The presence of the diazo group, acting as a chromophore, and the alkyl substituent can cause a shift in these absorption maxima to longer wavelengths (a bathochromic shift) and an increase in their intensity (a hyperchromic effect). The diazo group's n → π* transition is typically weak and may appear as a separate, lower-energy band in the near-UV or visible region.
Quantum Chemical Calculations and Computational Modeling
Theoretical modeling provides a powerful complement to experimental data, allowing for the prediction of molecular properties and a deeper understanding of electronic structure.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry and electronic properties of this compound. nih.govchemrxiv.orgnih.gov By employing functionals such as B3LYP in conjunction with a suitable basis set (e.g., 6-31G* or larger), a full geometry optimization can be performed to find the lowest energy conformation of the molecule. acs.orgnih.gov This calculation yields precise predictions of bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations provide critical insights into the electronic structure. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. nih.gov The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the electronic transition energies observed in UV/Visible spectroscopy. The analysis of these frontier orbitals can reveal the nature of charge transfer and reactivity within the molecule, highlighting the roles of the phenyl, diazo, and alkyl moieties. nih.govchemrxiv.org
Ab Initio Methods for Energetic and Spectroscopic Predictions
For a compound like this compound, these methods could be used to predict a variety of energetic and spectroscopic data. For instance, calculations could determine its optimized molecular geometry, bond lengths, and bond angles. Energetic properties such as the total electronic energy, heat of formation, and ionization potential could be computed. Furthermore, spectroscopic predictions are a key output of ab initio calculations. This includes vibrational frequencies (infrared and Raman spectra), electronic transition energies (UV-Visible spectra), and chemical shifts (NMR spectra). For diazo compounds, calculating the characteristic N-N stretching frequency is of particular interest.
While general studies on diazoalkanes and substituted benzenes exist, specific computational data for the title compound, this compound, remains elusive in published research. Such a study would likely involve methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or more advanced coupled-cluster (CC) methods with various basis sets to achieve the desired accuracy.
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways and the analysis of transition states are crucial for understanding the reactivity of a chemical compound. For this compound, this would typically involve its decomposition to form a carbene, a highly reactive intermediate, or its participation in cycloaddition reactions. However, specific computational studies detailing these pathways for this compound have not been found in the existing literature.
Generally, computational methods such as Density Functional Theory (DFT) are used to map out the potential energy surface of a reaction. arxiv.org This process involves:
Identifying Reactants, Products, and Intermediates: For the decomposition of this compound, the reactant is the diazo compound itself, and the initial products would be the corresponding carbene (phenyl(isopropyl)carbene) and dinitrogen (N₂).
Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy reaction path. youtube.com Algorithms are used to locate the precise geometry and energy of the TS connecting reactants to products.
Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier, a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. youtube.com
While the principles of reaction pathway modeling are well-established arxiv.orgnih.gov, their specific application to this compound, including the energies of its transition states for various reactions, is not documented in available research.
Non-Covalent Interaction Analysis
Non-covalent interactions are dominant forces in supramolecular chemistry and play a significant role in the structure and function of molecules. wikipedia.orgnih.gov For this compound, these interactions would govern its physical properties in condensed phases (e.g., boiling point, crystal packing) and its interactions with other molecules. An analysis would typically investigate interactions such as:
Van der Waals Forces: These include London dispersion forces, which are significant for the nonpolar phenyl and isopropyl groups. libretexts.org
π-Effects: The benzene ring can participate in π-π stacking with other aromatic rings or in cation-π and anion-π interactions. wikipedia.org
Hydrogen Bonding: Although a weak hydrogen bond donor, C-H bonds adjacent to the electron-withdrawing diazo group or on the phenyl ring could act as donors to a suitable acceptor.
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions. nih.govfrontiersin.org These methods can identify the specific atoms involved in non-covalent contacts and estimate the strength of these interactions. Despite the availability of these powerful analytical tools rsc.org, a specific analysis of the non-covalent interaction profile for this compound has not been reported in the scientific literature.
Future Prospects and Emerging Research Areas
Development of Asymmetric Transformations Utilizing (1-Diazo-2-methylpropyl)benzene
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency. youtube.comyoutube.com This is particularly relevant for hazardous reagents like diazo compounds, as their in-situ generation and immediate consumption in a continuous flow system minimizes the risk of accumulation and potential explosions. beilstein-journals.orgresearchgate.netnih.gov Research groups have successfully implemented flow chemistry for the synthesis and subsequent reactions of various diazo compounds, including diazomethane (B1218177) itself. youtube.combeilstein-journals.org However, specific protocols or platforms developed for the integration of this compound into flow or automated synthesis systems have not been specifically reported.
Exploration of Novel Reactivity Modes and Catalytic Systems
The exploration of novel reactivity is a constant driver of chemical innovation. For diazo compounds, this includes the development of new catalytic systems that can steer the reactive carbene intermediate towards unprecedented reaction pathways. researchgate.net Metalloporphyrins and N-heterocyclic carbene (NHC) complexes are examples of catalyst systems that have unlocked new transformations. While general reactivity patterns of diazo compounds are well-documented, including their use as precursors to carbenes for insertion and cycloaddition reactions, specific investigations into novel reactivity modes unique to this compound are not found in the surveyed literature. The electronic and steric properties of the isopropyl substituent would likely modulate its reactivity compared to simpler analogs, but detailed studies on this subject are absent.
Advanced Computational-Experimental Integration for Mechanism Elucidation and Prediction
The synergy between computational chemistry and experimental work is crucial for a deep understanding of reaction mechanisms and for the rational design of new catalysts and reactions. mdpi.com Density Functional Theory (DFT) calculations, for example, can provide insights into transition states, reaction pathways, and the origins of selectivity. Such computational studies are frequently applied to reactions involving diazo compounds to elucidate the behavior of the transient carbene species. A search for computational studies focused specifically on the reaction mechanisms of this compound did not yield any dedicated publications, indicating a gap in the theoretical understanding of this particular reagent's behavior.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling (1-Diazo-2-methylpropyl)benzene in laboratory settings?
- Methodological Answer : Critical precautions include using PPE (gloves, goggles), ensuring fume hood ventilation to avoid inhalation of dust/vapors, and avoiding skin contact. For spills, collect material with non-sparking tools and store in sealed containers. Thermal decomposition releases toxic gases (e.g., NOx, CO), necessitating gas scrubbing systems. Emergency measures for exposure include rinsing eyes with water for 15+ minutes and seeking medical aid .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., diazo, phosphonate). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) assesses purity and confirms structure. These methods align with regulated pharmaceutical instrumental analysis protocols .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert atmospheres (e.g., nitrogen) at controlled temperatures (typically –20°C). Avoid exposure to moisture, light, or heat sources to prevent decomposition. Follow supplier guidelines for specific storage conditions .
Advanced Research Questions
Q. How can contradictions in reported thermal decomposition products of this compound be resolved?
- Methodological Answer : Contradictions may arise from varying experimental conditions (e.g., heating rates, oxygen levels). Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres to replicate conditions. Cross-validate decomposition gases (CO, NOx, POx) via gas chromatography-mass spectrometry (GC-MS) . Iterative data collection and peer validation enhance reliability .
Q. What experimental design considerations are critical for studying the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) to stabilize the diazo group. Monitor reaction progress via in situ NMR or FTIR. Computational modeling (e.g., DFT) predicts electron-deficient sites guiding [2+1] or [3+2] cycloadditions. Validate regio-/stereoselectivity with X-ray crystallography .
Q. How can researchers address discrepancies in spectral data across studies?
- Methodological Answer : Discrepancies may stem from impurities or instrumental variability. Use orthogonal methods: FTIR for functional groups, HPLC-MS for purity, and ¹H/¹³C NMR for structural confirmation. Calibrate instruments with certified reference materials and document experimental parameters (e.g., solvent, temperature) .
Q. What strategies mitigate risks during scaled-up synthesis of this compound?
- Methodological Answer : Implement strict temperature control (jacketed reactors) and inert atmospheres (argon/nitrogen). Use real-time monitoring (Raman spectroscopy) to detect early decomposition. Emergency protocols should include rapid quenching and gas scrubbing for NOx mitigation .
Contradiction Analysis & Theoretical Frameworks
Q. How does the electronic structure of this compound influence its stability in synthetic applications?
- Methodological Answer : The electron-withdrawing diazo group increases electrophilicity but reduces thermal stability. Computational studies (DFT) model charge distribution to predict decomposition thresholds. Experimental validation via Arrhenius plots quantifies activation energy, guiding safe reaction design .
Q. What analytical frameworks resolve conflicting data on the compound’s shelf life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
